rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt)
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Overview
Description
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is a complex organic compound with a unique structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the formation of the decahydro structure. The final step involves the formation of the ethanedioate salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4S,4aS,8aR)-4,8a-Dimethyl(4a,5,6,7,8,8a-13C6)octahydro-4a(2H)-naphthalenol: This compound has a similar decahydro structure but with different substituents.
(4S,4aS,8aR)-4,8a-Dimethyloctahydro-4a(2H)-naphthalenol: Another similar compound with a different substitution pattern.
Uniqueness
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is unique due to its specific stereochemistry and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4R,4aR,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |
InChI |
InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m1./s1 |
InChI Key |
KODAEYNISPMQSU-DSMRVHDJSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)[C@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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